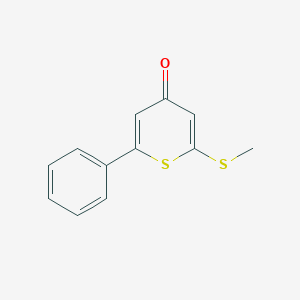

2-Methylthio-6-phenyl-4H-thiopyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-6-phenylthiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETMKYFYBRQFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)C=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551480 | |

| Record name | 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113544-16-4 | |

| Record name | 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Methylthio 6 Phenyl 4h Thiopyran 4 One

Reactivity of the Thiopyranone Ring System

The 4H-thiopyran-4-one core of the molecule is an α,β-unsaturated ketone, a structural motif that dictates much of its chemical behavior. This arrangement of atoms gives rise to several reactive sites, making it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group (C=O) at the 4-position of the thiopyranone ring is a primary site for nucleophilic attack. This reaction is a fundamental process for ketones, where the electrophilic carbonyl carbon is targeted by electron-rich species. youtube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

While specific studies on 2-Methylthio-6-phenyl-4H-thiopyran-4-one are not extensively documented, the reactivity can be inferred from the general behavior of ketones. youtube.com The rate and equilibrium of this addition are influenced by the steric and electronic environment of the carbonyl group. The presence of the phenyl and methylthio substituents on the thiopyranone ring will modulate the electrophilicity of the carbonyl carbon.

Table 1: Representative Nucleophilic Addition Reactions to Ketones

| Nucleophile | Reagent Example | Product Type | General Yield Range |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | High |

| Organometallics | Grignard Reagents (RMgX) | Tertiary Alcohol | Moderate to High |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Moderate to High |

This table presents generalized data for ketones and is intended to be representative of the expected reactivity.

Electrophilic Substitutions on the Phenyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. The substitution pattern on the phenyl ring of this compound would provide valuable insights into the electronic nature of the thiopyranone substituent.

Conjugate Addition-Elimination Processes

The α,β-unsaturated ketone functionality within the thiopyranone ring allows for conjugate addition (also known as Michael addition). chemguide.co.uk In this process, a nucleophile attacks the β-carbon of the double bond, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate at the α-carbon results in the 1,4-addition product.

In the case of this compound, a conjugate addition can be followed by the elimination of the methylthio group, a process known as conjugate addition-elimination. This type of reaction is particularly relevant when the methylthio group is oxidized to a better leaving group, such as a sulfoxide (B87167) or sulfone. This sequence provides a powerful method for the introduction of new substituents at the 2-position of the thiopyranone ring. The general mechanism involves the initial attack of a nucleophile at the 6-position, followed by rearrangement and elimination of the substituent at the 2-position.

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group at the 2-position is a key functional handle that can be readily transformed, offering pathways to a variety of derivatives.

Oxidation Reactions of the Thioether

The sulfur atom of the methylthio group is readily oxidized to form a sulfoxide and subsequently a sulfone. This transformation significantly alters the electronic properties and reactivity of the substituent. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and other selective reagents. The controlled oxidation to either the sulfoxide or the sulfone level is often achievable by careful selection of the oxidant and reaction conditions. nih.gov

The oxidation of the thioether to the corresponding sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomeric products if another stereocenter is present in the molecule. Further oxidation of the sulfoxide yields the sulfone, which is a strong electron-withdrawing group.

Table 2: Representative Oxidation of Thioethers

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or base |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2 equiv.) | Dichloromethane, 0 °C to rt |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Methanol/Water |

This table presents generalized data for thioether oxidation and is intended to be representative.

Elimination Reactions Facilitated by the Methylthio Group

The methylthio group, particularly after oxidation to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group, can function as an excellent leaving group in elimination reactions. This reactivity is central to the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 2-position via a substitution reaction that proceeds through an addition-elimination mechanism.

For instance, the corresponding sulfone can undergo nucleophilic aromatic substitution where a nucleophile attacks the 2-position, leading to the displacement of the methylsulfonyl group. This reaction pathway is a versatile method for the functionalization of the thiopyranone core. The efficiency of the elimination is dependent on the nature of the nucleophile and the reaction conditions.

Trans-thiolation and Nucleophilic Displacement

The 2-methylthio group in this compound is a key functional handle that readily participates in nucleophilic substitution reactions. This reactivity is analogous to that of a vinylogous thioester, where the electron-withdrawing effect of the carbonyl group is transmitted through the conjugated system, activating the C2-position towards nucleophilic attack.

Trans-thiolation , the exchange of one thiol group for another, can be achieved by treating the substrate with a different thiol, typically in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism. The incoming thiolate anion attacks the C2-carbon, forming a tetrahedral intermediate which then collapses, expelling the methanethiolate (B1210775) leaving group. The equilibrium of this reaction can be driven by using an excess of the displacing thiol or by removing the volatile methanethiol.

Nucleophilic displacement with a variety of other nucleophiles is also a characteristic reaction. Amines, for instance, can displace the methylthio group to form 2-amino-6-phenyl-4H-thiopyran-4-one derivatives. This reaction is of significant interest for the synthesis of novel heterocyclic compounds with potential biological activities. The general mechanism involves the attack of the amine at the C2-position, followed by the elimination of methanethiol.

The table below summarizes the expected outcomes of nucleophilic displacement reactions on this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Alkyl/Aryl Thiol (R-SH) | Base (e.g., NaH, Et3N) | 2-Alkyl/Arylthio-6-phenyl-4H-thiopyran-4-one |

| Primary/Secondary Amine (R2NH) | Heat or catalyst | 2-(Dialkyl/Alkylamino)-6-phenyl-4H-thiopyran-4-one |

| Alkoxide (RO-) | Base | 2-Alkoxy-6-phenyl-4H-thiopyran-4-one |

Cycloaddition and Rearrangement Reactions

The conjugated diene system embedded within the 4H-thiopyran-4-one ring and the presence of the sulfur atom allow for a variety of pericyclic and photochemical reactions.

Intramolecular Cycloannulation Pathways

While specific examples for this compound are not extensively documented, the thiopyran-4-one scaffold can, in principle, participate in intramolecular cycloaddition reactions if a suitable dienophile is tethered to the core structure. For instance, a substituent at the C3 or C5 position bearing a double or triple bond could potentially undergo an intramolecular Diels-Alder reaction, leading to the formation of complex polycyclic systems. The feasibility of such reactions would depend on the length and flexibility of the tether connecting the dienophile to the thiopyran ring.

Photochemical Rearrangements and Ring Contractions

The photochemistry of 4H-pyran-4-ones and their thio-analogs is a well-studied area, often leading to fascinating molecular rearrangements. rsc.orgnih.govacs.org Upon irradiation with UV light, this compound is expected to undergo a variety of photochemical transformations. One plausible pathway involves a [2+2] photocycloaddition between the C2=C3 and C5=C6 double bonds, which could lead to a bicyclic intermediate. Subsequent rearrangement or ring-opening of this intermediate could yield various isomeric products.

Another potential photochemical reaction is ring contraction. By analogy with other heterocyclic systems, irradiation could induce the extrusion of a small molecule, such as carbon monoxide or sulfur, leading to the formation of a five-membered ring. For example, the photochemical ring contraction of some 4H-1,2,6-thiadiazines is known to produce 1,2,5-thiadiazole (B1195012) derivatives. nih.gov A similar process for the thiopyran-4-one could potentially lead to thiophene (B33073) or furan (B31954) derivatives, although this remains a speculative pathway without direct experimental evidence.

The table below outlines potential photochemical products based on known reactions of related systems.

| Reaction Type | Proposed Intermediate | Potential Product |

| [2+2] Photocycloaddition | Bicyclic cyclobutane (B1203170) derivative | Isomeric thiopyran or other rearranged heterocycle |

| Ring Contraction | - | Thiophene or furan derivatives |

| Photochemical Rearrangement | Zwitterionic species | Fused bicyclic lactones (by analogy with pyran-4-ones) acs.org |

Exocyclic Double Bond Formation

The carbonyl group at the C4-position provides a handle for the formation of an exocyclic double bond. Classic carbonyl chemistry, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, can be employed to convert the C4-keto group into a C4-methylene group. For example, reaction with a phosphorus ylide (Ph3P=CR2) would lead to the formation of a 4-alkylidene-4H-thiopyran derivative. The choice of the ylide would determine the nature of the exocyclic double bond.

Reactivity Towards Active Methylene (B1212753) Reagents and Heterocyclic Annulations

The C4-carbonyl group of this compound also activates the adjacent methylene positions (C3 and C5) for condensation reactions with active methylene compounds. This reactivity is pivotal for the construction of fused heterocyclic systems, a process known as heterocyclic annulation.

In the presence of a base, active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, or acetylacetone (B45752) can act as nucleophiles, attacking the C4-carbonyl group. The initial adduct can then undergo a variety of subsequent cyclization and dehydration or elimination reactions, leading to the formation of a new ring fused to the thiopyran core. For instance, reaction with malononitrile in the presence of a base like piperidine (B6355638) or sodium ethoxide could lead to the formation of a thieno[3,2-c]pyran derivative after intramolecular cyclization and elimination of water.

The table below illustrates the potential products from the reaction of this compound with various active methylene compounds.

| Active Methylene Reagent | Base | Fused Heterocyclic Product |

| Malononitrile (CH2(CN)2) | Piperidine, NaOEt | 2-Amino-4-(methylthio)-8-phenyl-4H-thieno[3,2-c]pyran-3-carbonitrile |

| Ethyl Cyanoacetate (NCCH2COOEt) | NaOEt | 2-Oxo-4-(methylthio)-8-phenyl-2,4-dihydro-1H-pyrano[3,4-c]pyridine-3-carbonitrile |

| Acetylacetone (CH3COCH2COCH3) | NaOEt | 3-Acetyl-2-methyl-4-(methylthio)-8-phenyl-4H-pyrano[4,3-b]pyridine |

This reactivity provides a powerful synthetic tool for accessing complex heterocyclic scaffolds starting from the relatively simple this compound building block.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, distinct signals are expected for the protons of the thiopyran ring, the phenyl group, and the methylthio group.

The protons on the phenyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The protons on the thiopyran ring are expected to be in the vinylic region. The methyl protons of the methylthio group would appear as a singlet, likely in the upfield region around δ 2.5 ppm.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | ~7.2 - 7.6 | Multiplet | - |

| Thiopyran-H (C3/C5) | ~6.5 - 7.0 | Doublet | ~10 |

| S-CH₃ | ~2.5 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonances and Multiplicities

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the thiopyranone ring is expected to be the most downfield signal, typically above δ 180 ppm. The carbons of the phenyl ring and the double bond in the thiopyran ring would resonate in the δ 120-160 ppm range. The carbon of the methylthio group would be found in the upfield region.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | > 180 |

| Phenyl-C (quaternary) | ~135 - 145 |

| Phenyl-C (CH) | ~125 - 130 |

| Thiopyran-C (C2/C6) | ~150 - 160 |

| Thiopyran-C (C3/C5) | ~120 - 130 |

| S-CH₃ | ~15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the coupling between the protons on the thiopyran ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in both the phenyl and thiopyran rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Isotopic Patterns

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the calculation of its elemental formula, C₁₂H₁₀OS₂, confirming the types and numbers of atoms present. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern for the molecular ion peak (M, M+1, M+2), with the intensity of the M+2 peak being significantly higher than for a compound containing only carbon, hydrogen, and oxygen, due to the natural abundance of the ³⁴S isotope.

Predicted HR-MS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 235.0200 |

| [M+Na]⁺ | 257.0020 |

Fragmentation Pathways and Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule and can be used to confirm its structure.

For this compound, likely fragmentation pathways would include:

Loss of the methyl group from the methylthio moiety.

Loss of the entire methylthio group.

Fragmentation of the thiopyran ring, potentially through a retro-Diels-Alder type reaction.

Cleavage of the phenyl group.

The analysis of these fragment ions would provide further evidence for the proposed structure of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" of a molecule based on its vibrational modes. nih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. nih.gov This technique is particularly useful for identifying the various functional groups present in a molecule. For compounds containing a thiophene (B33073) ring, characteristic C-C stretching vibrations are typically observed in the range of 1514-1347 cm⁻¹. iosrjournals.org The C-S stretching modes in thiophene derivatives have been identified at approximately 710-687 cm⁻¹ and also at 839 and 608 cm⁻¹. iosrjournals.org

In molecules with a methylthio group, such as 2-(methylthio)aniline, FTIR and FT-Raman spectra have been used to investigate the effects of the thio and methyl substituents on the vibrational frequencies. nih.gov For aliphatic compounds, the asymmetric and symmetric stretching vibrations of the CH₃ group are typically found in the 2950-2850 cm⁻¹ region. core.ac.uk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic - CH₃) | 2950-2850 core.ac.uk |

| C=O Stretch (Ketone) | 1715-1680 |

| C=C Stretch (Aromatic & Alkene) | 1600-1475 |

| C-C Stretch (in Thiophene ring) | 1514-1347 iosrjournals.org |

| C-S Stretch | 850-600 iosrjournals.org |

| Note: This table represents typical ranges and specific values for this compound would require experimental data. |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. mdpi.com It provides a characteristic vibrational fingerprint of a molecule and is particularly advantageous for analyzing biological samples due to its minimal interference from water. nih.govmdpi.com In the study of thiophene derivatives, FT-Raman spectroscopy has been used to identify C-C stretching vibrations at 1530, 1413, and 1354 cm⁻¹, and a C-S stretching vibration at 637 cm⁻¹. iosrjournals.org For molecules containing methyl groups, methyl twisting vibrational signals can be highlighted in the Raman spectrum at lower frequencies, such as 140 and 120 cm⁻¹. core.ac.uk

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the absolute configuration and solid-state structure of a crystalline compound. For thiopyran derivatives, this technique has been used to determine key structural features. For instance, the crystal structure of 4-methyl-2,4,6-triphenyl-4H-thiopyran revealed a flattened boat conformation for the six-membered thiopyran ring. nih.gov In this structure, the sulfur atom and the C3-methylene carbon atom were displaced from the plane of the other four sp²-hybridized carbon atoms. nih.gov Similarly, in another 4H-thiopyran derivative, the central ring adopted a boat conformation with the sulfur and C4 atoms deviating from the basal plane. nih.gov

| Compound | Crystal System | Space Group | Key Conformational Feature |

| 4-Methyl-2,4,6-triphenyl-4H-thiopyran | Monoclinic nih.gov | P2₁/n (centrosymmetric) mdpi.com | Flattened boat conformation of the thiopyran ring. nih.gov |

| A 2-amino-3-cyano-4H-thiopyran derivative | - | - | Boat conformation of the 4H-thiopyran ring. nih.gov |

| Note: This table provides examples from related thiopyran structures to illustrate the type of data obtained from single-crystal X-ray diffraction. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The photophysical properties of thiopyran derivatives are of interest, as some undergo UV-induced isomerization. For example, 4-alkyl-2,4,6-triaryl-4H-thiopyrans can isomerize to form 2H-thiopyrans upon UV irradiation. nih.gov The photochemistry of a methylene (B1212753) analogue of a 4H-thiopyran-4-one, 4-diphenylmethylene-2,6-bis(methylthio)-3,5-diphenyl-4H-thiopyran, has been studied, revealing a rearrangement to a 2H-thiopyran isomer via a triplet excited state upon UV irradiation. rsc.org These studies highlight the potential for photoisomerization in the thiopyran ring system.

Electronic Absorption Properties and Chromophoric Analysis

The electronic absorption properties of this compound would be determined using UV-Visible spectroscopy. An analysis would involve dissolving the compound in a transparent solvent, such as cyclohexane (B81311) or acetonitrile, and measuring its absorbance at different wavelengths of light. The resulting spectrum would be expected to show one or more absorption bands, with the band at the longest wavelength (λmax) corresponding to the lowest energy electronic transition.

Emission Spectra and Fluorescence Characteristics

The emission properties of this compound would be investigated using fluorescence spectroscopy. This would involve exciting the molecule at a wavelength corresponding to one of its absorption maxima and measuring the resulting emission spectrum. If the compound is fluorescent, it will emit light at a longer wavelength (lower energy) than the light it absorbs.

The key parameters to be determined would include the wavelength of maximum emission (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The fluorescence quantum yield represents the efficiency of the emission process, i.e., the ratio of photons emitted to photons absorbed. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. The fluorescence characteristics would be highly dependent on the rigidity of the molecular structure and the nature of the lowest singlet excited state (S1).

Solvatochromic Studies and Solvent Effects on Electronic Transitions

Solvatochromic studies would involve measuring the absorption and emission spectra of this compound in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol). The change in the position of the absorption and emission bands with solvent polarity is termed solvatochromism.

A positive solvatochromism (a bathochromic or red shift to longer wavelengths in more polar solvents) in the emission spectrum would suggest that the excited state has a larger dipole moment than the ground state, indicating a significant degree of intramolecular charge transfer (ICT) upon excitation. The structure of this compound, with the electron-donating methylthio and phenyl groups connected to the electron-withdrawing thiopyranone core, suggests it could behave as a push-pull chromophore, making it a candidate for exhibiting solvatochromism. The magnitude of the solvatochromic shift could be analyzed using models like the Lippert-Mataga plot, which relates the Stokes shift to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment between the ground and excited states. Such studies provide critical insights into the electronic nature of the excited states and the influence of the molecular environment on the photophysical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Methylthio-6-phenyl-4H-thiopyran-4-one, DFT calculations offer a detailed picture of its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govschrodinger.com

The analysis would reveal the three-dimensional shape of the molecule, including the planarity of the thiopyran ring and the orientation of the phenyl and methylthio substituents. Studies on similar heterocyclic systems show that the optimized geometry is crucial for understanding the molecule's stability and its interaction with other molecules. nih.gov The planarity of the ring systems and the torsion angles between them are key parameters determined in this step.

Table 1: Representative Theoretical Geometrical Parameters This table is a representation of the type of data obtained from DFT calculations for analogous molecules. Specific experimental or theoretical data for this compound is not available in the cited literature.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Carbonyl group bond length | 1.20 - 1.25 |

| C-S (ring) | Thiopyran ring carbon-sulfur bonds | 1.75 - 1.85 |

| C-C (ring) | Thiopyran ring carbon-carbon bonds | 1.35 - 1.45 |

| C-C (phenyl) | Phenyl ring carbon-carbon bonds | 1.38 - 1.40 |

| C-S (thioether) | Methylthio group carbon-sulfur bond | 1.80 - 1.90 |

| **Bond Angles (°) ** | ||

| O=C-C | Angle involving the carbonyl group | 120 - 125 |

| C-S-C (ring) | Angle at the sulfur heteroatom | 95 - 105 |

| Dihedral Angles (°) |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich sulfur atoms and the phenyl ring, while the LUMO may be centered on the electron-withdrawing carbonyl group of the thiopyranone ring.

Table 2: Representative Electronic Properties This table illustrates the kind of data generated from HOMO-LUMO analysis for similar compounds. Specific data for this compound is not available in the cited sources.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. researchgate.net |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The computed frequencies are often scaled by a factor to better match experimental results due to approximations in the theoretical methods.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound in reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding biological processes.

For this compound, molecular docking studies would be used to explore its potential to interact with specific biological targets, such as enzymes or receptors implicated in disease. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity.

The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the carbonyl oxygen of the thiopyranone ring could act as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. Understanding these interactions is crucial for predicting the compound's potential as a therapeutic agent and for guiding the design of more potent derivatives.

Binding Affinity and Docking Scores for Potential Inhibitors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often employed to predict the binding affinity and interaction of a potential drug candidate with a protein target.

Currently, there are no specific published studies detailing the binding affinity or providing docking scores for this compound against any biological targets. Such an analysis would require a known protein target and the execution of docking simulations, which have not been reported for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. This approach allows for the examination of the dynamic behavior and stability of a compound in a simulated biological environment.

Analysis of Dynamic Behavior and Conformational Flexibility

MD simulations could reveal the conformational flexibility of this compound, identifying its most stable three-dimensional shapes and how it might change its conformation upon interacting with a biological target. However, no specific MD simulation studies for this compound have been found in the reviewed literature.

Solvent Effects and Stability in Biological Environments

The behavior and stability of a compound can be significantly influenced by its environment, particularly by the solvent. MD simulations in an aqueous environment can provide insights into the stability of the compound and the role of water molecules in its interactions. There is currently no available research that has performed such simulations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for the biological activity of this compound would necessitate a series of analogous compounds with known activities. As there is no reported biological activity data for a series including this compound, no such QSAR models have been developed.

Identification of Key Structural Descriptors for Activity

A QSAR study would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the biological activity of a series of compounds. This information is valuable for designing more potent molecules. In the absence of a QSAR study for this compound and its analogs, these key structural descriptors remain undetermined.

Based on a comprehensive search of available scientific literature, there is no specific information documented regarding the biological and pharmacological significance of the chemical compound This compound .

Extensive searches for data pertaining to its anticancer and antimicrobial activities, including in vitro cytotoxicity, mechanisms of action, and efficacy against resistant strains, did not yield any results for this particular molecule. The requested detailed analysis for the following outline points could not be completed due to the absence of specific research on "this compound":

Anticancer Activity

In Vitro Cytotoxicity Against Cancer Cell Lines

Mechanisms of Action in Cancer Therapy

Efficacy Against Drug-Resistant Cancer Cells

Antimicrobial Activity

Antibacterial Efficacy Against Bacterial Strains

Antifungal Properties Against Fungal Pathogens

While the broader class of thiopyran-4-one derivatives has been investigated for various pharmacological properties, the specific data required to generate an article solely on this compound is not present in the public domain. Therefore, the requested article cannot be generated with scientific accuracy and adherence to the strict, compound-specific constraints provided.

Biological and Pharmacological Significance of Thiopyran 4 One Derivatives

Other Therapeutic Applications

The therapeutic potential of thiopyran-4-one derivatives extends beyond the aforementioned areas.

The anti-inflammatory properties of pyran and thiopyran derivatives have been investigated. nih.govnih.gov For instance, pyranopyrazoles have been evaluated for their ability to block hyperinflammatory effects. nih.gov Additionally, certain 4H-pyran derivatives have demonstrated antioxidant and anti-inflammatory activities. nih.gov The development of new heterocyclic compounds incorporating pyran and pyrazole (B372694) moieties as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, is an active area of research. nih.gov

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. mdpi.com Thiazolidin-4-one derivatives have shown significant potential in this regard, with a broad spectrum of biological activity. mdpi.comnih.gov Several studies have reported on the synthesis and evaluation of thiazolidin-4-one derivatives with promising antitubercular activity, some of which are significantly more potent than existing drugs. nih.gov Benzopyran-4-one derivatives have also been identified as having potential antitubercular properties. mdpi.com Furthermore, 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated as potential anti-tuberculosis agents, with some compounds showing significant activity against Mycobacterium tuberculosis. nih.gov

Potential in Cognitive Disorder Treatment

While direct studies on 2-Methylthio-6-phenyl-4H-thiopyran-4-one for cognitive disorders are not extensively documented in publicly available research, the broader class of sulfur-containing heterocyclic compounds, particularly those with a thiopyran-related core, has shown promise in the realm of neurodegenerative diseases. A notable example is the investigation of thioxanthenone derivatives, which share a structural similarity to the thiopyran-4-one scaffold, as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.gov

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Research into thioxanthenone derivatives has revealed their ability to inhibit both cholinesterases and the aggregation of Aβ and tau proteins, addressing multiple pathological hallmarks of the disease. nih.gov For instance, certain thioxanthenone derivatives have demonstrated potent inhibition of human butyrylcholinesterase (hBChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Molecular modeling studies have been employed to understand the binding interactions of these compounds with their target enzymes, providing a basis for the design of more effective therapeutic agents. nih.gov

Furthermore, the structural similarity between thiopyran-4-ones and other heterocyclic compounds like pyran and pyrimidine (B1678525) derivatives, which have been investigated for their neuroprotective effects, suggests that the thiopyran-4-one scaffold could be a valuable starting point for the development of novel agents targeting cognitive decline. nih.govrsc.orgresearchgate.net The exploration of these related compounds in the context of Alzheimer's and other neurodegenerative diseases underscores the potential of the thiopyran-4-one core as a pharmacologically relevant framework.

Structure-Activity Relationship (SAR) Studies of Thiopyranone Scaffolds

Influence of Substituents on Biological Potency and Selectivity

Studies on various thiopyran derivatives have highlighted the significant impact of substituents on their anticancer and antimicrobial activities. For instance, in a series of 6H-thiopyran-2,3-dicarboxylate derivatives, the nature of the substituent was found to modulate their cytotoxic effects against cancer cell lines. nih.gov Similarly, research on bis-oxidized thiopyran derivatives has demonstrated that specific substitutions can lead to potent inhibition of cancer cell growth both in vitro and in vivo. rsc.org

In the context of antimicrobial agents, the substitution pattern on the thiopyran ring has been shown to be critical for activity. For example, in a study of thiopyran derivatives, the presence and position of certain functional groups were directly correlated with their efficacy against various bacterial and fungal strains. researchgate.net

Looking at the structurally related benzopyran-4-one scaffold, research has shown that substitutions at various positions of the ring system can significantly influence their activity as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. rsc.orgmdpi.com For example, the introduction of specific groups on the phenyl ring of 2-phenyl-1-benzopyran-4-one derivatives has led to compounds with potent and selective inhibitory activity. rsc.org These findings suggest that a systematic variation of the substituents on the phenyl and thiopyran rings of this compound could lead to the discovery of compounds with enhanced and specific biological activities.

The following table summarizes the influence of substituents on the biological activity of related heterocyclic compounds, offering a predictive framework for the thiopyran-4-one scaffold.

| Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 6H-Thiopyran-2,3-dicarboxylates | Varied ester groups | Modulation of cytotoxicity against cancer cell lines | nih.gov |

| Bis-oxidized Thiopyrans | Specific substitutions | Potent anticancer activity in vitro and in vivo | rsc.org |

| 2-Phenyl-1-benzopyran-4-ones | Substitution on the phenyl ring | Enhanced acetylcholinesterase inhibition | rsc.org |

| Benzopyran-4-one-isoxazole hybrids | Varied ester and ether linkages | Selective antiproliferative activity against cancer cells | mdpi.com |

Pharmacophore Identification for Drug Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for the design and discovery of new, more potent, and selective drug candidates.

While a specific pharmacophore model for this compound has not been reported, the principles of pharmacophore modeling can be applied based on the known biological activities of related compounds. For neuroprotective agents, pharmacophore models have been successfully developed from the structure-activity data of known active compounds, leading to the identification of novel lead structures. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

In the context of anticancer drug design, pharmacophore models have been developed for various heterocyclic scaffolds. For example, a study on bis-oxidized thiopyran derivatives with anticancer activity involved molecular docking studies to understand their binding to the target protein, which is a key step in developing a pharmacophore model. rsc.org

The general pharmacophoric features that are likely to be important for the biological activity of thiopyran-4-one derivatives can be inferred from their structure and the activities of related compounds. These would likely include:

A hydrogen bond acceptor: The carbonyl group at the 4-position of the thiopyran ring.

Hydrophobic and aromatic features: The phenyl group at the 6-position and potentially the thiopyran ring itself.

A hydrogen bond donor or acceptor/metal chelating group: The methylthio group at the 2-position could be a key interaction point.

The development of a specific pharmacophore model for thiopyran-4-one derivatives would require a set of compounds with known biological activities. This model would be invaluable for virtual screening of large chemical databases to identify new compounds with the desired pharmacological profile and for guiding the synthesis of novel analogs with improved properties.

Applications in Organic Synthesis and Materials Science

Thiopyranones as Versatile Synthetic Intermediates

The thiopyranone core is a privileged scaffold in organic synthesis, offering multiple reaction sites for chemical modification. The presence of the sulfur atom, the ketone group, and various substituents allows for a wide range of transformations, making these compounds highly valuable as starting materials for the synthesis of other complex molecules.

Building Blocks for Complex Heterocyclic Compounds

Thiopyranones, including 2-Methylthio-6-phenyl-4H-thiopyran-4-one, serve as excellent precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The reactivity of the thiopyranone ring allows for its transformation into other important heterocyclic systems, such as pyridines and pyrazoles, which are prevalent in many biologically active molecules.

The synthesis of substituted pyridines can be achieved from 4H-thiopyran-4-ones. For instance, the reaction of 2,6-diaryl-4H-thiopyran-4-ones with specific reagents can lead to the formation of pyridine (B92270) derivatives. This transformation typically involves the reaction of the thiopyranone with a nitrogen source, leading to ring-opening and subsequent recyclization to form the pyridine ring.

Similarly, thiopyranones can be converted into pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological activities. The synthesis of pyrazoles from thiopyranones often involves reaction with hydrazine (B178648) derivatives, which attack the thiopyranone ring, leading to a cascade of reactions that ultimately form the pyrazole ring system.

A notable example of the versatility of the thiopyranone scaffold is the synthesis of 2-amino-4H-benzothiopyran-4-ones. While this involves a benzannulated analog, it highlights the reactivity of the 2-thioalkyl group. In a developed protocol, 2-aminobenzothiopyranones were efficiently synthesized through a conjugate addition-elimination process where the sulfinyl group at the 2-position proved to be an optimal leaving group. nih.gov This methodology, which is base-free and has a broad substrate scope, demonstrates the potential for similar transformations with this compound. nih.gov

The following table summarizes the conversion of thiopyranone derivatives into other heterocyclic systems:

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| 2,6-Diaryl-4H-thiopyran-4-ones | Nitrogen source | Pyridine derivatives | |

| Thiopyranones | Hydrazine derivatives | Pyrazole derivatives | |

| 2-Ethylthio-4H-thiochromen-4-one | Amines | 2-Amino-4H-benzothiopyran-4-ones | nih.gov |

Precursors for Pharmaceutically Relevant Molecules

The thiopyranone scaffold is a key structural motif in a number of compounds with demonstrated biological activity. The ability to functionalize the thiopyranone ring at various positions makes it an attractive starting point for the synthesis of novel drug candidates. The presence of the sulfur atom can impart unique physicochemical properties to the resulting molecules, potentially enhancing their biological activity or pharmacokinetic profile.

Research has shown that thiopyran derivatives are crucial building blocks for various bioactive agents, including those with antibacterial, anti-inflammatory, and anticancer properties. acs.org For instance, certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have been investigated for their anti-kinetoplastidal properties, designed as prodrugs to reduce the toxicity of their parent compounds. nih.gov

Furthermore, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, which are structurally related to the subject compound, has been achieved via cross-coupling reactions. acs.org These thioflavone scaffolds exhibit a range of biological and pharmacological properties, including antibacterial, anticancer, and anti-HIV activities. acs.org The development of efficient synthetic routes to these compounds opens up possibilities for creating diverse libraries for pharmaceutical research. acs.org

Templates for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to explore a wide range of chemical space by creating molecules with varied skeletons and stereochemistry. The thiopyranone scaffold, with its multiple points of diversification, is an excellent template for DOS.

A branching DOS strategy can be employed, starting from a common thiopyranone core. By reacting the thiopyranone with a variety of building blocks and reagents, a library of compounds with different substituents and even different heterocyclic cores can be generated. For example, a DOS approach inspired by the thiomarinol (B140439) antibiotics led to the synthesis of a library of polyhydroxylated pyrans. nih.gov While this example uses a pyran core, the principle can be extended to thiopyranones.

The versatility of a related heterocyclic compound, 4-bis(methylthio)methylene-2-phenyloxazol-5-one, as a template for the diversity-oriented synthesis of other heterocycles has been demonstrated. nih.gov This compound undergoes nucleophilic ring-opening with various amines to produce a range of imidazole (B134444) and other heterocyclic derivatives, showcasing how a single template can lead to significant structural diversity. nih.gov

Potential in Functional Materials Development

Beyond its applications in medicinal chemistry, the unique electronic and structural properties of this compound and related thiopyranones make them promising candidates for the development of novel functional materials.

Optoelectronic Properties and Luminescent Applications

For example, certain 2,4,4,6-tetraaryl-4H-thiopyrans have been shown to exhibit photochromism, a reversible transformation between two forms with different absorption spectra upon exposure to light. rsc.org This property is of interest for applications in optical data storage and molecular switches. The study found that these compounds undergo a reversible photochemical color change after UV illumination, with new absorption bands appearing in the visible region. rsc.org

Although not directly a thiopyranone, the photophysical properties of 4H-1-benzopyran-4-thione have been studied, showing that the inclusion in cyclodextrin (B1172386) complexes can influence its emission properties. nih.gov This suggests that the photophysical behavior of thiopyranones can be tuned by their environment, which is a desirable feature for the design of luminescent sensors and probes.

Precursors for Advanced Polymer Materials

The development of new polymers with tailored properties is a major focus of materials science. Thiopyranones can potentially serve as monomers for the synthesis of novel polymers. The presence of the reactive thiopyranone ring and the potential for functionalization at various positions offer opportunities to create polymers with unique structures and functionalities.

One potential route to polymer synthesis is through ring-opening polymerization (ROP). While the ROP of the 4H-thiopyran-4-one ring itself has not been extensively reported, the ROP of related cyclic thioesters (thiolactones) is a known method for producing polythioesters. acs.org These polymers are of interest due to their potential biocompatibility and degradability.

Furthermore, thiophene-based conjugated polymers are a significant class of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org While typically synthesized through cross-coupling reactions of thiophene (B33073) monomers, the transformation of thiopyranones into thiophene-containing structures could provide an alternative route to these valuable polymers. The ability to introduce various functional groups onto the thiopyranone precursor would allow for the synthesis of a wide range of functionalized polythiophenes with tailored electronic and optical properties.

Future Perspectives and Research Challenges

Development of Stereoselective Synthetic Methodologies

The biological activity of a compound is often intrinsically linked to its three-dimensional structure. For thiopyranone derivatives, the introduction of chiral centers necessitates precise control over stereochemistry. Research on related heterocyclic systems, such as tetrahydropyran-4-ones, has demonstrated that stereoselective synthesis is crucial for achieving desired biological effects, including potent anticancer activity. nih.gov For these related compounds, methods involving the stereoselective addition of Grignard or Gilman reagents to a dihydropyranone ring have been successfully employed. nih.gov Similarly, novel diastereoselective methods have been developed for related 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones. nih.gov

A primary future challenge for 2-Methylthio-6-phenyl-4H-thiopyran-4-one will be the development of analogous stereoselective synthetic strategies. This involves designing routes that can selectively produce a single desired stereoisomer, should chiral centers be introduced into the scaffold. This could be achieved through the use of chiral catalysts, auxiliaries, or stereoselective cyclization reactions. Mastering the stereochemistry is a critical step to unlock the full therapeutic potential of this compound class and to conduct unambiguous structure-activity relationship (SAR) studies.

Comprehensive Mechanistic Elucidation of Biological Activities

While initial screenings may reveal that a compound possesses biological activity, a deep and comprehensive understanding of its mechanism of action (MOA) is paramount for its development as a therapeutic agent. It is no longer sufficient to know that a compound is, for example, cytotoxic; it is essential to identify the specific molecular target or pathway through which it exerts its effect.

For related sulfur-containing heterocyclic compounds, specific mechanisms have been identified. For instance, certain thiazolidinone derivatives function as matrix metalloproteinase (MMP) inhibitors by chelating the catalytic zinc ion within the enzyme's active site. mdpi.com In another example, studies on 4H-thiochromen-4-one 1,1-dioxide derivatives, which are also sulfur-containing heterocycles, have used in-silico studies to map their interactions with key amino acid residues like Ser-14 and Trp-21 in the allosteric site of parasite enzymes. nih.gov

A significant research challenge for this compound is to move beyond preliminary activity assays to pinpoint its precise molecular targets. This will involve a combination of techniques such as affinity chromatography, proteomics, genetic screening, and computational docking studies to identify binding partners and elucidate the downstream effects on cellular signaling pathways.

Exploration of New Therapeutic Targets and Disease Areas

The thiopyranone scaffold and related sulfur-containing heterocycles have shown a remarkable breadth of biological activities, suggesting that their potential applications are vast and not limited to a single disease area. Thiophene-based molecules, for instance, are found in FDA-approved drugs used to treat a wide array of conditions. nih.gov Other related heterocyclic structures have demonstrated a wide spectrum of potential therapeutic uses.

Table 1: Potential Therapeutic Areas for Thiopyranone-Related Heterocycles

| Therapeutic Area | Compound Class/Activity | Source(s) |

|---|---|---|

| Anticancer | Thiazole and Triazolethione Derivatives | nih.govresearchgate.net |

| Antimicrobial | Thiazole and Triazolethione Derivatives | nih.govresearchgate.net |

| Anti-inflammatory | Thiazolidinone and Thiazole Derivatives | mdpi.comresearchgate.net |

| Antiviral (HIV) | Thiazolidin-4-one Derivatives | nih.gov |

| Antiparasitic | 4H-thiochromen-4-one 1,1-dioxide Derivatives | nih.gov |

| Antidiabetic | Thiazolidinedione Derivatives | nih.gov |

Given the diverse bioactivity of these related scaffolds, a key future direction is the systematic screening of this compound and its analogues against a broad panel of therapeutic targets. This includes various cancer cell lines, pathogenic microbes (bacteria, fungi, viruses), and enzyme families implicated in inflammatory and metabolic diseases. Such exploratory screening could uncover entirely new and unexpected therapeutic applications for this versatile compound.

Rational Design of Novel Thiopyranone-Based Leads

Rational drug design involves using the structural information of a biological target to design and synthesize molecules that can interact with it specifically and effectively. nih.gov This approach has been successfully applied to other heterocyclic scaffolds. For example, by understanding the interactions between thiazolidin-4-one analogues and the HIV-1 reverse transcriptase enzyme through docking studies, researchers were able to rationally design more potent inhibitors. nih.gov

A major future opportunity for this compound lies in the application of this rational design paradigm. Once a primary biological target is identified (as per section 8.2), computational modeling can be used to visualize the binding interactions between the compound and its target. This knowledge will allow medicinal chemists to:

Identify the key pharmacophoric features of the molecule.

Propose specific structural modifications to enhance binding affinity and selectivity.

Design out features that may contribute to off-target effects or poor pharmacokinetic properties.

This iterative cycle of design, synthesis, and testing is crucial for transforming a promising initial hit compound into a highly optimized clinical candidate.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictive power of early-stage research. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, making them invaluable for the development of novel thiopyranone-based compounds. nih.gov

The integration of AI/ML presents a significant opportunity for advancing research on this compound. The key challenge will be to generate high-quality data to train and validate these models effectively.

Table 2: Applications of AI and Machine Learning in Thiopyranone Drug Discovery

| Application Area | Description | Source(s) |

|---|---|---|

| De Novo Design | Generative models (e.g., GANs, VAEs) can design entirely new thiopyranone structures with desired properties. | harvard.edu |

| Property Prediction | ML models can predict a compound's biological activity, toxicity, solubility, and metabolic stability from its chemical structure alone. | harvard.eduastrazeneca.com |

| Virtual Screening | AI can rapidly screen millions of virtual compounds to identify those most likely to be active against a specific biological target. | harvard.edu |

| Synthesis Prediction | Algorithms can predict viable and efficient synthetic routes for novel thiopyranone analogues. | harvard.edu |

| Data Analysis | Machine learning can analyze high-throughput screening data to identify subtle structure-activity relationships. | nih.govastrazeneca.com |

By embracing these in silico methods, researchers can more efficiently explore the chemical space around the thiopyranone scaffold, prioritize the most promising candidates for synthesis, and reduce the time and cost associated with drug development. harvard.edu

Sustainable and Scalable Production of High-Purity Compounds

For any compound to become a viable therapeutic, it must be producible in large quantities, at high purity, and through a process that is both economically feasible and environmentally sustainable. Traditional methods for synthesizing heterocyclic compounds often rely on harsh conditions and toxic solvents, which are not ideal for industrial-scale production. numberanalytics.combenthamscience.com

A critical future research challenge is the development of a "green" synthetic pathway for this compound. Research into sustainable chemistry for other heterocycles provides a roadmap, highlighting several key strategies: nih.govafricanjournalofbiomedicalresearch.com

Green Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids or water. numberanalytics.com

Catalysis: Using efficient homogeneous or heterogeneous catalysts to reduce energy consumption and waste. mdpi.com

Novel Energy Sources: Employing methods like microwave-assisted synthesis to dramatically reduce reaction times and improve yields. numberanalytics.comafricanjournalofbiomedicalresearch.com

Biocatalysis: Using enzymes to perform chemical transformations with high selectivity under mild conditions. numberanalytics.com

The goal is to design a synthetic route that is not only efficient in the laboratory but can also be safely and sustainably scaled up for commercial production, ensuring that if this compound proves to be a valuable therapeutic, it can be manufactured responsibly. benthamscience.commdpi.com

Q & A

Q. What are the standard synthetic routes for 2-Methylthio-6-phenyl-4H-thiopyran-4-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves forming the thiopyran ring via intramolecular cyclization. A Wittig reaction is commonly employed to construct the thiopyranone core, as demonstrated in analogous thiopyran derivatives . For the phenyl and methylthio substituents, cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution can be used. Key intermediates include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- - and -NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl; thiopyranone protons at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch near 1680–1720 cm and C-S bonds at 600–700 cm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., calculated for : 234.0185) .

Advanced Research Questions

Q. How can discrepancies in 1H^1H1H-NMR data between synthesized batches of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Steps to address this:

Purification : Re-crystallize using a solvent system (e.g., ethanol/water) to remove unreacted precursors .

Deuterated Solvents : Ensure consistent use (e.g., CDCl) and check for residual proton signals .

Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .

Cross-reference with literature data for analogous thiopyranones (e.g., tetrahydro-4H-thiopyran-4-one, CAS 1072-72-6) .

Q. What strategies optimize the yield of the thiopyran ring closure step in synthesis?

- Methodological Answer : Optimization involves:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .

- Reaction Conditions : Employ anhydrous solvents (e.g., THF) under inert atmosphere to prevent hydrolysis .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during ring closure .

Monitor reaction progress via TLC (R ~0.5 in hexane/ethyl acetate 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.